molecular formula C9H13ClN2S B062801 2-(p-Tolylthio)acetimidamide hydrochloride CAS No. 175277-62-0

2-(p-Tolylthio)acetimidamide hydrochloride

Cat. No.: B062801
CAS No.: 175277-62-0
M. Wt: 216.73 g/mol
InChI Key: HUYWHJNGDXAWFN-UHFFFAOYSA-N
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Description

2-(p-Tolylthio)acetimidamide hydrochloride is an acetimidamide derivative featuring a p-tolylthio (4-methylphenylthio) substituent attached to the acetimidamide core. The compound’s structure consists of an amidine group (–C(=NH)NH₂) bound to a methylene (–CH₂–) linker, which is further connected to a sulfur-linked p-tolyl group. As a hydrochloride salt, it is highly polar and water-soluble, making it suitable for synthetic and pharmaceutical applications.

Properties

IUPAC Name

2-(4-methylphenyl)sulfanylethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S.ClH/c1-7-2-4-8(5-3-7)12-6-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYWHJNGDXAWFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372602
Record name [(4-Methylphenyl)sulfanyl]ethanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-62-0
Record name [(4-Methylphenyl)sulfanyl]ethanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(p-Tolylthio)acetimidamide hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C9H12ClN2S
  • CAS Number : 175277-62-0

The compound features a thioether group attached to an acetamidine structure, which is critical for its biological activity. The presence of the p-tolyl group may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may function as an enzyme inhibitor, affecting metabolic pathways crucial for cellular function. The compound's thioether moiety is believed to play a significant role in its binding affinity to target proteins.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies demonstrate significant inhibition of growth for both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

In addition to antimicrobial effects, the compound has shown promise in anticancer research. Cell line studies reveal that it can induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)

The IC50 values for these cell lines were approximately 25 µM and 30 µM, respectively, indicating moderate potency against these cancer types.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thioether compounds, including this compound. The results confirmed its efficacy against resistant bacterial strains, highlighting its potential as a lead compound for drug development .
  • Cancer Cell Apoptosis Induction : Another investigation focused on the compound's effects on HeLa cells. The study demonstrated that treatment with varying concentrations led to a dose-dependent increase in apoptotic markers, suggesting that the compound may disrupt cellular homeostasis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects :

  • Acetamidine hydrochloride lacks an aryl group, resulting in lower molecular weight and higher water solubility compared to aryl-substituted analogs. Its simplicity makes it a versatile building block in organic synthesis .
  • 2-(4-Bromophenyl)acetimidamide hydrochloride incorporates an electron-withdrawing bromine atom, which may enhance reactivity in cross-coupling reactions or nucleophilic substitutions. Its bulkier structure reduces water solubility compared to acetamidine hydrochloride .
  • 2-(3-Fluorophenyl)acetimidamide hydrochloride features a fluorine atom, which can influence electronic properties and metabolic stability, making it relevant in drug discovery .
  • 2-p-Tolyl-acetamidine hydrochloride includes a methyl group on the aryl ring, providing steric bulk and moderate hydrophobicity. This compound is structurally closest to this compound but lacks the sulfur linkage, which affects its electronic profile .

Synthetic Utility :

  • Acetamidine hydrochloride is widely used to prepare amidines and heterocycles, such as thiazoles (e.g., via reaction with phenyl isothiocyanate) .
  • Aryl-substituted analogs like 2-(4-Bromophenyl)acetimidamide hydrochloride may serve as intermediates in the synthesis of polyimides or energetic materials, as seen in related nitrotetrazole derivatives .

Pharmaceutical Relevance: The Agomelatine impurity (C₂₆H₂₆N₂O₂·HCl) demonstrates the role of amidine derivatives in drug development.

Physicochemical Properties

  • Melting Points : Acetamidine hydrochloride has a well-defined melting point (165–170°C), while aryl-substituted analogs likely exhibit higher melting points due to increased molecular rigidity .
  • Solubility : Electron-withdrawing groups (e.g., Br, F) reduce water solubility, whereas hydrophilic amidine groups enhance it. For example, acetamidine hydrochloride dissolves readily in water (11 g/100 mL), whereas 2-(4-Bromophenyl)acetimidamide hydrochloride is less soluble .

Preparation Methods

Synthesis of Acetimidamide Hydrochloride

Acetimidamide hydrochloride (CAS 124-42-5) serves as the primary precursor. Patent CN111269145A details an optimized acetonitrile-based synthesis:

  • Acid Methanol Preparation : Hydrogen chloride gas is dried via concentrated sulfuric acid and dissolved in methanol to form 46–48% (w/w) acid methanol.

  • Acetonitrile Addition : Acetonitrile is added dropwise at 9–11°C, followed by a 5–7-hour maturation at 20–28°C to yield acetamidine.

  • Ammoniation : Ammonia methanol (15–17% w/w) is introduced at 0–5°C until pH 7–8, with subsequent centrifugation to remove ammonium chloride.

  • Distillation : Methanol is distilled under reduced pressure, yielding acetimidamide hydrochloride with 95% purity.

Key Parameters :

ParameterOptimal RangeImpact on Yield
Reaction Temperature20–28°C±5% yield/5°C
Acid Methanol Strength46–48% (w/w)Critical for pH control
Maturation Time6 hoursMaximizes conversion

p-Tolylthio Group Introduction

The acetimidamide intermediate undergoes thiol-alkylation with p-toluenethiol. Alchem Pharmtech’s protocol specifies:

  • Catalyst : Triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Conditions : 0°C to room temperature, 12-hour stirring.

  • Workup : Extraction with 1M HCl, followed by recrystallization from ethanol/water (4:1) to isolate the hydrochloride salt.

Yield : 82–85% with >98% purity (HPLC). Side products include bis-alkylated derivatives (<3%), mitigated by stoichiometric control of p-toluenethiol.

Acetonitrile-Based One-Step Synthesis

An alternative single-pot method bypasses isolated acetimidamide intermediates. Smolecule’s approach involves:

Reaction Mechanism

  • Nucleophilic Attack : p-Toluenethiol reacts with chloroacetonitrile in methanol, forming 2-(p-tolylthio)acetonitrile.

  • Amidination : Ammonia gas is bubbled through the solution at −5°C, converting the nitrile to acetimidamide.

  • Salt Formation : HCl gas is introduced to precipitate the hydrochloride salt.

Conditions :

  • Temperature: −5°C (amidination), 25°C (salt formation).

  • Solvent: Methanol/water (3:1).

  • Yield: 78% with 96% purity.

Limitations

  • Byproducts : Residual acetonitrile (up to 2%) necessitates chromatographic purification.

  • Scalability : Exothermic amidination step requires jacketed reactors for temperature control.

Catalytic Thiourea Formation

Patent CN110878032A describes a nickel-catalyzed route for analogous compounds, adaptable to 2-(p-Tolylthio)acetimidamide:

Procedure

  • Intermediate Synthesis : Benzyl hydroxylamine reacts with acetonitrile in toluene at 65–70°C to form an oxime intermediate.

  • Hydrogenation : Raney nickel (0.8 MPa H₂, 65°C) reduces the oxime to acetimidamide.

  • Thiol Incorporation : p-Toluenethiol is added post-hydrogenation, followed by HCl quenching.

Advantages :

  • Avoids corrosive HCl gas during initial steps.

  • Yields 77–80% with 95% purity.

Drawbacks :

  • Requires high-pressure equipment.

  • Catalyst filtration adds operational complexity.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Thiol-Alkylation82–85>98High12–15
Acetonitrile One-Step7896Moderate18–20
Catalytic77–8095Low22–25

Key Insights :

  • The thiol-alkylation method balances yield and cost-effectiveness for industrial-scale production.

  • Catalytic routes offer greener alternatives but suffer from higher operational costs.

Process Optimization Strategies

Solvent Selection

  • Polar Aprotic Solvents : Dimethylformamide (DMF) increases reaction rates by 20% compared to dichloromethane but complicates purification.

  • Methanol-Water Mixtures : Ideal for hydrochloride crystallization, reducing solvent waste by 30%.

Temperature Gradients

  • Controlled Exotherms : Gradual warming from 0°C to 25°C during thiol-alkylation minimizes side reactions.

  • Cryogenic Conditions : Amidination at −5°C suppresses ammonia volatilization, improving yields by 8%.

Catalytic Enhancements

  • Triethylamine vs. DBU : 1,8-Diazabicycloundec-7-ene (DBU) reduces reaction time by 40% but increases cost 3-fold.

  • Nickel Catalyst Recycling : Raney nickel reuse for up to 5 cycles lowers costs by 15% in catalytic methods .

Q & A

Q. Basic Research Focus

  • Structural confirmation : Use ¹H/¹³C NMR to verify the p-tolylthio and acetimidamide moieties. LC-MS or HRMS validates molecular weight .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity. TLC monitors reaction progress .
    Advanced Tip : Pair X-ray crystallography with DFT calculations to resolve ambiguities in stereochemistry or tautomeric forms .

What pharmacological activities are reported for structurally related acetimidamide derivatives?

Basic Research Focus
Analogous compounds exhibit:

  • Antiulcer activity : N-acylated derivatives reduce gastric ulcers in rodent models via cytoprotective mechanisms (e.g., 63% yield derivatives in stress-induced ulcer assays) .
  • Antioxidant effects : Benzamide analogs show metal-chelating and free-radical scavenging properties, outperforming ascorbic acid in some assays .
    Methodological Insight : Intraperitoneal administration in preclinical models requires dose optimization (e.g., 10–50 mg/kg) and toxicity screening .

How can researchers resolve contradictions in biological activity data across acetimidamide analogs?

Advanced Research Focus
Discrepancies may arise from:

  • Structural variations : Minor substituent changes (e.g., methoxy vs. bromo groups) alter bioavailability .
  • Assay conditions : Standardize protocols (e.g., pH, incubation time) to ensure comparability.
    Actionable Steps :
  • Perform SAR studies to identify critical functional groups .
  • Validate findings using orthogonal assays (e.g., in vitro enzyme inhibition + in vivo efficacy) .

What safety protocols are critical for handling this compound?

Q. Basic Research Focus

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods due to potential HCl vapor release .
    Disposal : Neutralize waste with sodium bicarbonate before incineration, adhering to EPA guidelines .

How does the p-Tolylthio substituent influence reactivity compared to other aryl groups?

Q. Advanced Research Focus

  • Electronic effects : The electron-donating methyl group in p-tolylthio enhances nucleophilicity, facilitating coupling reactions vs. electron-withdrawing groups (e.g., bromophenyl) .
  • Steric considerations : Larger substituents (e.g., adamantyl) may hinder amidine formation, reducing yields .

What in silico methods predict the binding affinity of this compound to biological targets?

Q. Advanced Research Focus

  • Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .
  • MD simulations : GROMACS-based trajectories assess stability of ligand-receptor complexes over 100-ns runs .

How can researchers scale up synthesis while maintaining reproducibility?

Q. Advanced Research Focus

  • Flow chemistry : Implement continuous reactors for imine formation (residence time: 13.3 min) to enhance consistency .
  • Quality control : Use inline FTIR for real-time monitoring of intermediate formation .

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